molecular formula C52H48N6O6 B586469 N-Trityl Candesartan Cilexetil CAS No. 886999-34-4

N-Trityl Candesartan Cilexetil

Cat. No.: B586469
CAS No.: 886999-34-4
M. Wt: 852.992
InChI Key: RNYVJIQBOBBGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trityl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, Candesartan. The trityl group in this compound serves as a protective group during the synthesis process, ensuring the stability and integrity of the molecule until it reaches its target site in the body.

Mechanism of Action

Target of Action

N2-Tritylcandesartan Cilexetil, also known as Candesartan Cilexetil, primarily targets the angiotensin II type 1 (AT1) receptor . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is involved in regulating blood pressure and fluid balance .

Mode of Action

Candesartan Cilexetil is a prodrug that is rapidly converted to its active metabolite, Candesartan, during absorption from the gastrointestinal tract . Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Candesartan Cilexetil is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Candesartan prevents angiotensin II from exerting its effects, which include vasoconstriction, release of aldosterone, and renal reabsorption of sodium . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Candesartan Cilexetil is administered orally and is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The maximum concentration (Cmax), the area under the curve from time zero to the last measured time point (AUC0–t), and the area under the curve from time zero to infinity (AUC0-∞) fall within the bioequivalence range of 80% to 125% . These results suggest that the test and reference formulations of Candesartan Cilexetil tablets are bioequivalent, meaning they have similar rates and extents of absorption .

Action Environment

The action of Candesartan Cilexetil can be influenced by various environmental factors. For instance, the bioavailability of Candesartan Cilexetil can be affected by the presence of food in the gastrointestinal tract . Additionally, factors such as pH and the presence of certain enzymes can influence the conversion of Candesartan Cilexetil to its active metabolite, Candesartan

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Candesartan Cilexetil involves multiple steps, including the protection of functional groups, formation of the benzimidazole ring, and esterification. One common method includes the following steps:

  • Protection of the tetrazole group with a trityl group.
  • Formation of the benzimidazole ring through cyclization.
  • Esterification with cyclohexyl 1-hydroxyethyl carbonate to form Candesartan Cilexetil.
  • Removal of the trityl protecting group under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage in Candesartan Cilexetil is hydrolyzed in the gastrointestinal tract to release the active drug, Candesartan.

    Oxidation and Reduction: These reactions can occur under specific conditions, leading to the formation of related substances and degradation products.

    Substitution: The trityl group can be substituted with other protective groups during synthesis.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester linkage.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

N-Trityl Candesartan Cilexetil has several scientific research applications, including:

Comparison with Similar Compounds

    Losartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.

    Valsartan: Known for its longer duration of action compared to Candesartan.

    Irbesartan: Offers similar efficacy but has a different metabolic profile.

Uniqueness of N-Trityl Candesartan Cilexetil: this compound is unique due to its trityl protective group, which enhances the stability of the compound during synthesis and ensures efficient delivery of the active drug. This feature distinguishes it from other angiotensin II receptor blockers, which may not have such protective groups .

Biological Activity

N-Trityl Candesartan Cilexetil is a modified form of the antihypertensive drug candesartan cilexetil, which is an angiotensin II receptor blocker (ARB). This compound has garnered attention due to its potential biological activities, including antioxidant properties and cytoprotection. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a trityl group to the candesartan structure. This modification aims to enhance its pharmacological properties, particularly its stability and bioavailability. The basic structure of candesartan cilexetil can be represented as follows:

  • Chemical Formula : C33H38N6O6C_{33}H_{38}N_{6}O_{6}
  • Molecular Weight : 578.68 g/mol

Candesartan cilexetil acts primarily as an antagonist of the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. This compound retains this mechanism while potentially offering enhanced protective effects against oxidative stress and apoptosis.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively reduces reactive oxygen species (ROS) levels in cellular models exposed to copper-induced toxicity. The following table summarizes key findings on its antioxidant capacity:

Concentration (µM) % Reduction in ROS Cell Type
10045%Yeast cells
25060%Human mesangial cells

These results suggest that this compound can mitigate oxidative damage in various cell types.

Cytoprotective Effects

In addition to its antioxidant properties, this compound has been shown to confer cytoprotection in models of stress-induced apoptosis. A notable case study involved yeast cells subjected to copper toxicity, where co-treatment with this compound significantly improved cell viability compared to controls:

  • Control Viability : 5%
  • Viability with N-Trityl Treatment : 40%

This protective effect was associated with decreased markers of apoptosis, including reduced DNA fragmentation and lower levels of apoptotic markers such as cleaved caspase-3.

Clinical Implications

The biological activities of this compound suggest potential therapeutic applications beyond hypertension management. Its antioxidant and cytoprotective properties may be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases and diabetic complications.

Case Studies

  • Neuroprotective Effects in Animal Models : A study evaluated the impact of this compound on models of neurodegeneration induced by oxidative stress. Results indicated significant improvements in behavioral outcomes and reductions in neuronal loss.
  • Diabetic Retinopathy : Research found that administration of this compound led to restoration of glyoxalase-I function, reducing retinal vascular pathology in diabetic rats.

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-56-58(55-48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVJIQBOBBGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.